![molecular formula C12H8ClFO2S B12829918 6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonyl chloride group and a fluorine atom attached to the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group and the fluorine atom onto the biphenyl scaffold. One common method is the electrophilic aromatic substitution reaction, where the biphenyl compound is treated with sulfonyl chloride reagents in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the biphenyl core.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and extended biphenyl compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins, enzymes, or other biological targets. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
6-Iodo-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride imparts unique properties, such as increased electronegativity and stability, compared to its halogenated counterparts. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Formule moléculaire |
C12H8ClFO2S |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
4-fluoro-3-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
MEXPYBUYTLKPFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
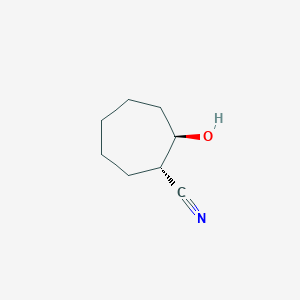
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)

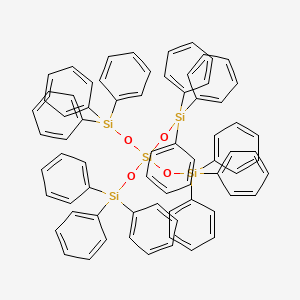
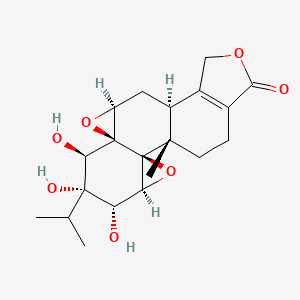
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
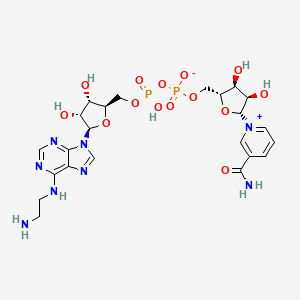
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
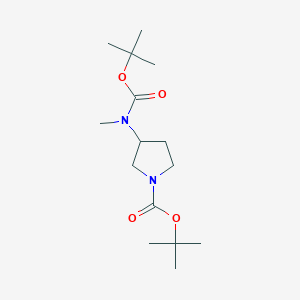
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)
